Tetramethylammonium acetate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

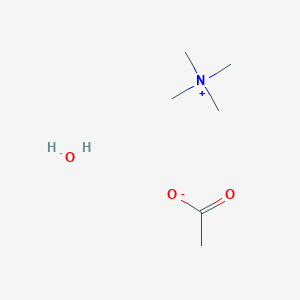

2D Structure

Properties

IUPAC Name |

tetramethylazanium;acetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.C2H4O2.H2O/c1-5(2,3)4;1-2(3)4;/h1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLWVEZPAROZNJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C[N+](C)(C)C.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Tetramethylammonium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

Tetramethylammonium acetate hydrate is a quaternary ammonium (B1175870) salt that exists in various states of hydration. Its properties can vary slightly depending on the number of water molecules present in the crystal structure. The monohydrate is a commonly referenced form.

| Property | Data | Citations |

| Chemical Name | This compound | [1] |

| Synonyms | TMAA hydrate, N,N,N-Trimethylmethanaminium acetate hydrate | [2] |

| Appearance | White to off-white crystalline solid or powder.[3] | [3] |

| Molecular Formula | C₆H₁₅NO₂·xH₂O (General) C₆H₁₇NO₃ (Monohydrate) | [4][5] |

| Molecular Weight | 133.19 g/mol (Anhydrous) 151.21 g/mol (Monohydrate) | [6][7][8] |

| Melting Point | Reported as 184 °C with decomposition for the anhydrous form.[6][9][10] The hydrate's melting point is influenced by the loss of water upon heating. | [6][9][10] |

| Solubility | Highly soluble in water.[9][11] Soluble in polar organic solvents such as methanol (B129727) and ethanol.[11] Limited solubility in non-polar solvents.[11] | [9][11] |

| Hygroscopicity | Hygroscopic, readily absorbs moisture from the air.[9] | [9] |

| CAS Number | 10581-12-1 (Anhydrous) 1266615-86-4 (Hydrate) | [6][12] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for hygroscopic and hydrated compounds are applicable.

Synthesis of Tetramethylammonium Acetate

A general procedure for the synthesis of tetramethylammonium acetate involves the reaction of tetramethylammonium hydroxide (B78521) with glacial acetic acid.[2]

Materials:

-

Tetramethylammonium hydroxide (e.g., 25% solution in methanol)

-

Glacial acetic acid

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve equimolar amounts of glacial acetic acid and tetramethylammonium hydroxide in methanol.

-

Stir the reaction mixture at a moderately elevated temperature (e.g., 40°C) for several hours.[2]

-

After the reaction is complete, filter the solution.

-

Remove the solvent using a rotary evaporator, which will likely result in a viscous oil that gradually solidifies.[2]

-

Remove any residual solvent under high vacuum to yield the solid product.[2]

-

Wash the resulting white solid with diethyl ether and dry under vacuum.[2]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus. Given its hygroscopic nature and the potential for dehydration, careful sample preparation is crucial.

Materials:

-

This compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is finely powdered.

-

Quickly pack the dry sample into a capillary tube to a height of 2-3 mm.

-

If the sample is particularly hygroscopic, the open end of the capillary tube can be sealed.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) near the expected melting point will yield a more accurate reading.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. Note any decomposition (e.g., color change, gas evolution).

Determination of Solubility

The solubility of this compound can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Materials:

-

This compound

-

Solvent (e.g., water, ethanol)

-

Stir plate and stir bar

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Means of analysis (e.g., gravimetric analysis, titration)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a constant temperature bath and stir the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Determine the mass of the extracted solution.

-

Evaporate the solvent from the extracted solution and weigh the remaining solid residue.

-

Calculate the solubility in terms of grams of solute per 100 grams of solvent or moles of solute per liter of solution.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of the physical properties of this compound.

Caption: Synthesis and physical characterization workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Tetramethylammonium acetate monohydrate | 10581-12-1 | FT37551 [biosynth.com]

- 5. tetramethylammonium hydroxide tmah: Topics by Science.gov [science.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. thinksrs.com [thinksrs.com]

- 9. A new method for determining the solubility of salts in aqueous solutions at elevated temperatures [pubs.usgs.gov]

- 10. Quaternary ammonium salt hydrates: a new ionic former for structure-H clathrate hydrate - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 11. researchgate.net [researchgate.net]

- 12. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]

Tetramethylammonium acetate hydrate chemical structure and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303), covering its chemical structure, formula, physicochemical properties, and key applications. The information is intended for professionals in research and development who utilize quaternary ammonium (B1175870) salts in organic synthesis and biochemical assays.

Chemical Structure and Formula

Tetramethylammonium acetate is an ionic compound consisting of a tetramethylammonium cation and an acetate anion. It is hygroscopic and commonly exists in a hydrated form, typically as a monohydrate.

-

Tetramethylammonium Cation ([N(CH₃)₄]⁺): A central nitrogen atom bonded to four methyl groups, resulting in a permanent positive charge.

-

Acetate Anion (CH₃COO⁻): The conjugate base of acetic acid.

-

Water of Hydration (H₂O): In the hydrated form, one or more water molecules are incorporated into the crystal structure.

The chemical identity of tetramethylammonium acetate and its hydrate is associated with the following identifiers:

| Form | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Anhydrous | C₆H₁₅NO₂ | 133.19 | 10581-12-1[1] |

| Monohydrate | C₆H₁₇NO₃ | 151.20 | 1266615-86-4[2][3] |

Note on CAS Numbers: There is some ambiguity in literature and commercial sources. The CAS number 10581-12-1 is sometimes also associated with the monohydrate form.[4] Researchers should verify the identity of the material with the supplier.

The ionic interaction between the tetramethylammonium cation and the acetate anion, along with the associated water molecule in the hydrated form, can be visualized as follows:

Caption: Ionic and hydrogen bonding in tetramethylammonium acetate hydrate.

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for tetramethylammonium acetate. Data for the hydrated form is limited, with most literature values referring to the anhydrous compound.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₇NO₃ (Monohydrate) | - |

| Molecular Weight | 151.20 g/mol (Monohydrate) | - |

| Appearance | White crystalline solid | Hygroscopic[1] |

| Melting Point | ~184 °C (decomposes) | Value for anhydrous form. |

| Solubility | ||

| Water | Soluble | [1] |

| Methanol (B129727) | Likely Soluble | Quaternary ammonium salts are typically soluble in polar protic solvents.[5] |

| Ethanol | Likely Soluble | [5] |

| Density | 1.000 g/cm³ at 20°C | This value is reported for a 50% aqueous solution, not the solid. |

Experimental Protocols

Synthesis of Tetramethylammonium Acetate

This protocol describes the synthesis of tetramethylammonium acetate from tetramethylammonium hydroxide (B78521) and acetic acid, which typically yields the hydrated form upon exposure to ambient conditions.[1][6]

Caption: Workflow for the synthesis of tetramethylammonium acetate.

Methodology:

-

Reagents:

-

Glacial acetic acid (4.11 mmol, 247 mg)

-

Tetramethylammonium hydroxide (25 wt.% in methanol, 4.11 mmol, 1.50 g)

-

Methanol (10 mL)

-

Diethyl ether (for washing)

-

-

Procedure:

-

In a round-bottom flask, dissolve the glacial acetic acid and the tetramethylammonium hydroxide solution in 10 mL of methanol.

-

Equip the flask with a magnetic stirrer and a condenser.

-

Stir the reaction mixture at 40°C for 4 hours.

-

After the reaction is complete, filter the solution to remove any particulates.

-

Remove the solvent from the filtrate using a rotary evaporator. This will result in a viscous oil which may begin to solidify.

-

Place the residue under high vacuum to remove trace amounts of solvent, which should promote solidification.

-

Wash the resulting white solid with diethyl ether.

-

Dry the solid product under vacuum.

-

Application as a Phase-Transfer Catalyst: O-Alkylation of 4-Chlorophenol (B41353)

Tetramethylammonium acetate can function as a phase-transfer catalyst (PTC) to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[7] The tetramethylammonium cation transports the reactive anion from the aqueous phase into the organic phase to react with the substrate.[8]

It should be noted that the efficiency of tetramethylammonium salts as PTCs is considered limited compared to analogues with longer alkyl chains (e.g., tetrabutylammonium (B224687) salts) due to the lower lipophilicity of the tetramethylammonium cation.[8]

Caption: General mechanism of phase-transfer catalysis (PTC).

Representative Protocol:

-

Reagents & Materials:

-

4-Chlorophenol (10 mmol)

-

Benzyl (B1604629) bromide (12 mmol)

-

Potassium hydroxide (30 mmol)

-

This compound (1 mmol, 0.1 eq.)

-

Toluene (B28343) (50 mL)

-

Water (50 mL)

-

Round-bottom flask with condenser and magnetic stirrer

-

-

Procedure:

-

In the round-bottom flask, dissolve 4-chlorophenol and benzyl bromide in 50 mL of toluene (the organic phase).

-

In a separate beaker, dissolve potassium hydroxide and this compound in 50 mL of water (the aqueous phase).

-

Add the aqueous phase to the organic phase in the reaction flask.

-

Heat the biphasic mixture to 60°C and stir vigorously to ensure adequate mixing between the phases.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion (typically several hours), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Remove the lower aqueous layer.

-

Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product (4-chlorophenyl benzyl ether) by column chromatography or recrystallization.

-

References

- 1. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]

- 2. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

Synthesis and Preparation of Tetramethylammonium Acetate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of tetramethylammonium (B1211777) acetate (B1210297) hydrate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the primary synthesis methodology, an alternative ion-exchange-based approach, and thorough characterization data. Furthermore, it outlines the applications of tetramethylammonium acetate hydrate, with a particular focus on its role as a phase transfer catalyst. Safety protocols and storage recommendations are also provided to ensure safe handling and maintain the integrity of the compound.

Introduction

Tetramethylammonium acetate (TMAA) is a quaternary ammonium (B1175870) salt with the chemical formula (CH₃)₄N⁺CH₃COO⁻. It is a versatile organic compound that often exists in a hydrated form.[1] Due to its ionic nature, it is highly soluble in water and polar organic solvents such as methanol (B129727) and ethanol.[1][2] This property, combined with its stability, makes it a valuable reagent in various chemical transformations.[1] In the pharmaceutical and drug development sectors, TMAA and similar quaternary ammonium salts are utilized as phase transfer catalysts, reagents in organic synthesis, and have been investigated for their potential in developing new materials like ionic liquids.[3] This guide offers an in-depth exploration of its synthesis and practical applications.

Synthesis of this compound

The most common and straightforward method for synthesizing tetramethylammonium acetate is through the acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and acetic acid.[4] An alternative method involves the use of ion-exchange resins, which can be advantageous for achieving high purity.

Primary Synthesis Route: Neutralization Reaction

This method involves the reaction of an aqueous or methanolic solution of tetramethylammonium hydroxide with glacial acetic acid. The reaction is typically carried out with stirring at a slightly elevated temperature to ensure completion.

-

Reactant Preparation: In a suitable reaction vessel, dissolve 1.50 g (4.11 mmol) of tetramethylammonium hydroxide (25% wt. in methanol) in 10 mL of methanol.[4][5]

-

Reaction: To the stirred solution, add 247 mg (4.11 mmol) of glacial acetic acid.[4][5]

-

Incubation: Heat the reaction mixture to 40°C and maintain stirring for 4 hours.[4][5]

-

Filtration: After the reaction is complete, filter the solution to remove any insoluble impurities.[4][5]

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain a viscous oil, which will gradually solidify upon cooling.[4][5]

-

Drying: Remove residual solvent under high vacuum to yield a white solid.[4][5]

-

Purification: Wash the solid product with diethyl ether and dry under vacuum to obtain pure tetramethylammonium acetate.[4][5]

The expected yield for this reaction is approximately 87.6%.[4][5]

Alternative Synthesis Route: Ion Exchange

An alternative route to synthesize high-purity tetramethylammonium salts involves ion-exchange chromatography. This method is particularly useful for preparing salts with various anions. The general principle involves passing a solution of a tetramethylammonium salt (e.g., tetramethylammonium chloride) through a strong base anion exchange resin in the hydroxide form to generate tetramethylammonium hydroxide, which can then be neutralized with the desired acid.[6]

-

Resin Preparation: A strong base anion exchange resin is charged to the hydroxide form.

-

Ion Exchange: A solution of a suitable tetramethylammonium salt (e.g., tetramethylammonium halide) is passed through the resin. The halide ions are exchanged for hydroxide ions, yielding a solution of tetramethylammonium hydroxide.

-

Neutralization: The resulting tetramethylammonium hydroxide solution is then neutralized with a stoichiometric amount of acetic acid.

-

Isolation: The product is isolated by removal of the solvent as described in the primary synthesis route.

This method allows for the preparation of high-purity tetramethylammonium acetate, free from halide impurities.

Characterization and Properties

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂ | [4] |

| Molecular Weight | 133.19 g/mol | [4] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 184 °C (decomposes) | [7] |

| Solubility | Soluble in water and polar organic solvents (methanol, ethanol) | [1][2] |

| Hygroscopicity | Hygroscopic | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the tetramethylammonium cation and the acetate anion.[8]

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present in the molecule. The spectrum will show characteristic peaks for the carboxylate group of the acetate anion.[9]

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the cation and anion.[10]

Applications in Research and Drug Development

Tetramethylammonium acetate has several applications in both academic research and industrial settings, including drug development.

Phase Transfer Catalyst

One of the primary applications of tetramethylammonium acetate is as a phase transfer catalyst (PTC).[3] PTCs facilitate the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[11][12] The tetramethylammonium cation can form an ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic-soluble substrate.[3]

References

- 1. eqipped.com [eqipped.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. US3397215A - Ion exchange method of preparing quaternary ammonium compounds - Google Patents [patents.google.com]

- 7. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]

- 8. Tetramethylammonium acetate(10581-12-1) 1H NMR spectrum [chemicalbook.com]

- 9. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tetramethylammonium acetate(10581-12-1) MS [m.chemicalbook.com]

- 11. fzgxjckxxb.com [fzgxjckxxb.com]

- 12. iajpr.com [iajpr.com]

Solubility of Tetramethylammonium Acetate Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and an exploration of its applications relevant to research and drug development.

Introduction

Tetramethylammonium acetate hydrate, a quaternary ammonium (B1175870) salt, is a versatile reagent in various chemical and biochemical applications.[1][2][3] Its utility is often dictated by its solubility in different solvent systems. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its solubility profile and the methodologies to quantify it for specific applications.

Solubility Profile

This compound's ionic nature, arising from the quaternary ammonium cation and the acetate anion, governs its solubility.[1] It is characterized by high solubility in polar solvents and limited solubility in non-polar environments.[1]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in a range of common organic solvents.

| Solvent | Solvent Type | Solubility | Citation |

| Water | Protic, Polar | Highly Soluble | |

| Methanol | Protic, Polar | Highly Soluble | [1] |

| Ethanol | Protic, Polar | Highly Soluble | [1] |

| Acetone | Aprotic, Polar | Soluble | |

| Non-polar Solvents (e.g., hexane, toluene) | Non-polar | Limited/Insoluble | [1] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are detailed protocols for two common and effective methods for determining the solubility of a solid in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility by measuring the mass of the solute dissolved in a saturated solution.[4][5][6]

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with secure caps

-

Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Pre-weighed evaporation dish or watch glass

-

Oven

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached between the dissolved and undissolved solute.[7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing in solid particles, it is advisable to use a syringe fitted with a compatible filter (e.g., PTFE for organic solvents).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, an oven set at a temperature below the decomposition point of the solute can be used.[4]

-

Once the solvent is completely evaporated, dry the dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[5]

-

-

Calculation of Solubility:

-

Let W1 be the weight of the empty evaporating dish.

-

Let W2 be the weight of the evaporating dish with the solid residue.

-

The weight of the dissolved solute is (W2 - W1).

-

The weight of the solvent can be determined by subtracting the weight of the solute from the total weight of the solution withdrawn or calculated from the volume and density of the solvent.

-

Solubility can then be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

UV-Vis Spectrophotometric Method

This method is suitable if the solute has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region. It relies on the Beer-Lambert law, which relates absorbance to concentration.[8][9][10]

Objective: To determine the solubility of this compound in a UV-transparent organic solvent.

Materials:

-

This compound

-

Selected UV-transparent organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[11]

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.[11]

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Measurement:

-

Withdraw a sample of the supernatant and filter it as described previously.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.

-

Applications and Logical Relationships

Understanding the solubility of this compound is crucial for its effective use in various applications.

Phase Transfer Catalysis

Tetramethylammonium acetate is used as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[1][2] Its solubility in polar solvents allows it to transport anions from the aqueous phase to the organic phase where the reaction occurs.

Pharmaceutical Formulations

In drug development, solubility is a critical parameter. While specific data for this compound in pharmaceutical formulations is not abundant, related compounds like tetraethylammonium (B1195904) acetate tetrahydrate are used to improve the solubility and bioavailability of active pharmaceutical ingredients.[12] The principles of using co-solvents and understanding solubility in various media are directly applicable. For instance, in preclinical in vivo studies, compounds with low water solubility are often formulated using a mixture of solvents like DMSO, PEG300, and Tween 80 in saline.[3]

Conclusion

References

- 1. eqipped.com [eqipped.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. quora.com [quora.com]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. rootspress.org [rootspress.org]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Hygroscopic Nature of Tetramethylammonium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hygroscopicity of Tetramethylammonium (B1211777) Acetate (B1210297) Hydrate (B1144303)

Tetramethylammonium acetate hydrate is recognized as a hygroscopic substance, meaning it readily attracts and holds water molecules from the surrounding environment. This characteristic necessitates proper storage in a cool, dry place within a tightly sealed container to prevent moisture absorption, which can impact its stability, performance, and accurate weighing for experimental procedures. Several chemical suppliers explicitly state its hygroscopic nature in their product information.

Quantitative Assessment of Hygroscopicity

The degree of hygroscopicity of a substance can be quantitatively determined using various established methods. These protocols are essential for characterizing new chemical entities and ensuring product quality and stability in the pharmaceutical industry.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This method provides a detailed moisture sorption isotherm, which illustrates the relationship between the amount of water absorbed by the material and the ambient humidity.

Gravimetric Method (as per USP and ASTM)

Standardized gravimetric methods, such as those outlined in the United States Pharmacopeia (USP) and ASTM International, are also widely used. These methods typically involve exposing a pre-weighed sample to a controlled humidity environment and measuring the change in mass over time until equilibrium is reached.

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage of weight gain after storage at 80% relative humidity and 25°C for 24 hours. This classification provides a standardized framework for comparing the hygroscopic nature of different materials.

Table 1: European Pharmacopoeia Classification of Hygroscopicity

| Classification | Weight Gain (%) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

Experimental Protocols for Hygroscopicity Determination

Dynamic Vapor Sorption (DVS) Experimental Protocol

-

Sample Preparation: A small amount of the this compound sample (typically 1-10 mg) is accurately weighed and placed in the sample pan of the DVS instrument.

-

Drying: The sample is dried in the instrument under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass serves as the baseline.

-

Sorption Phase: The relative humidity of the nitrogen gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The sample mass is continuously monitored at each RH step until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner back to 0% RH. The mass change is again monitored at each step until equilibrium.

-

Data Analysis: The change in mass at each relative humidity step is used to generate a moisture sorption-desorption isotherm, which plots the percentage of weight change against the relative humidity.

Visualizing Experimental Workflows

The following diagram illustrates the typical workflow for a Dynamic Vapor Sorption (DVS) experiment, a key method for assessing the hygroscopicity of a substance like this compound.

In-Depth Technical Guide on the Thermal Stability and Decomposition of Tetramethylammonium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303). Due to a lack of specific comprehensive studies on this particular hydrated salt, this document synthesizes available data on the anhydrous form and analogous compounds, such as other acetate hydrates and quaternary ammonium (B1175870) salts. It outlines the expected thermal behavior, proposes a likely decomposition pathway, and provides detailed, generalized experimental protocols for its characterization using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques. This guide serves as a foundational resource for researchers working with or developing processes involving tetramethylammonium acetate hydrate, particularly in the pharmaceutical and materials science fields.

Introduction

Tetramethylammonium acetate (TMAA) is a quaternary ammonium salt that finds application in various chemical syntheses. Its hydrated form is often encountered, and understanding its thermal stability is crucial for safe handling, storage, and for its application in processes that involve elevated temperatures. The thermal decomposition of a hydrated salt is typically a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. For this compound, this process is anticipated to involve the loss of water molecules, followed by the breakdown of the tetramethylammonium and acetate ions.

Physicochemical Properties

Tetramethylammonium acetate is a white, crystalline solid. The anhydrous form has a reported melting point of 184 °C, at which it also undergoes decomposition. The hydrate form is expected to be hygroscopic.

Quantitative Thermal Analysis Data

| Compound | Event | Temperature (°C) | Notes |

| Tetramethylammonium Acetate (anhydrous) | Melting and Decomposition | 184 | Decomposition occurs at the melting point. |

Table 1: Known Thermal Data for Tetramethylammonium Acetate.

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of other metal acetate hydrates and quaternary ammonium salts, a multi-step decomposition pathway for this compound is proposed. This pathway involves initial dehydration followed by the decomposition of the anhydrous salt.

Dehydration

The initial phase of thermal decomposition is expected to be the loss of water of hydration. The number of water molecules and the temperature range of dehydration would need to be determined experimentally via TGA. This process is endothermic and would be observable as a distinct mass loss step in the TGA curve and a corresponding endothermic peak in the DSC curve.

(CH₃)₄N(CH₃COO) · nH₂O(s) → (CH₃)₄N(CH₃COO)(s) + nH₂O(g)

Decomposition of Anhydrous Tetramethylammonium Acetate

Following dehydration, the anhydrous tetramethylammonium acetate is expected to decompose at higher temperatures, with a reported onset around 184 °C for the pure anhydrous compound. The decomposition of quaternary ammonium acetates can proceed through various mechanisms. One plausible pathway involves the formation of trimethylamine (B31210) and methyl acetate, analogous to the pyrolysis of other tetramethylammonium salts which can yield methyl esters. Another possibility, based on the decomposition of other acetate salts, is the formation of trimethylamine, acetone, and carbon dioxide.

Proposed Pathway 1: Formation of Trimethylamine and Methyl Acetate

(CH₃)₄N(CH₃COO)(s) → (CH₃)₃N(g) + CH₃COOCH₃(g)

Proposed Pathway 2: Formation of Trimethylamine, Acetone, and Carbon Dioxide

2(CH₃)₄N(CH₃COO)(s) → 2(CH₃)₃N(g) + CH₃COCH₃(g) + CO₂(g) + H₂O(g) + C

Evolved gas analysis (EGA) using techniques like mass spectrometry or FTIR spectroscopy would be essential to definitively identify the gaseous decomposition products and elucidate the correct pathway.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To fully characterize the thermal stability and decomposition of this compound, a combination of TGA, DSC, and EGA is recommended. The following are generalized experimental protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures of dehydration and decomposition, and the associated mass losses.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a stable flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. The onset temperature of each step indicates the initiation of a thermal event (dehydration or decomposition).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of thermal events such as melting, dehydration, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An identical empty pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to the final temperature determined from TGA at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will correspond to events like melting and dehydration, while exothermic peaks will indicate events like crystallization or some decomposition processes.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during the decomposition of this compound.

Methodology:

-

Instrumentation: Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

-

TGA Protocol: Follow the TGA protocol as described in section 5.1.

-

EGA Data Collection:

-

TGA-MS: Continuously monitor the mass-to-charge ratio of the evolved gases as a function of temperature.

-

TGA-FTIR: Continuously collect infrared spectra of the evolved gases as a function of temperature.

-

-

Data Analysis: Correlate the evolution of specific gases (identified by their mass spectra or IR absorption bands) with the mass loss steps observed in the TGA curve. This allows for the definitive identification of the decomposition products at each stage.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be developed by leveraging data from its anhydrous form and analogous compounds. The proposed multi-step decomposition pathway, involving dehydration followed by the breakdown of the anhydrous salt, provides a solid framework for investigation. The detailed experimental protocols for TGA, DSC, and EGA outlined in this guide offer a clear path for researchers to obtain the necessary quantitative data to fully characterize this compound. Such characterization is essential for ensuring its safe and effective use in research and industrial applications.

An In-depth Technical Guide to the Safety of Tetramethylammonium Acetate Hydrate

Introduction

Tetramethylammonium (B1211777) acetate (B1210297) (TMAA), with CAS Number 10581-12-1, is a quaternary ammonium (B1175870) salt that serves as a versatile intermediate and reagent in various chemical processes.[1] It finds application in organic synthesis, pharmaceuticals, agrochemicals, and as a catalyst, emulsifier, and antistatic agent.[1][2] Its hydrate (B1144303) form is noted for its high solubility in water and other polar solvents, enhancing its utility in diverse reaction systems.[2] For researchers, scientists, and drug development professionals handling this compound, a thorough understanding of its safety profile, handling procedures, and emergency responses is paramount. This guide provides a comprehensive overview of the safety data for tetramethylammonium acetate hydrate, compiled from multiple safety data sheets (SDS).

Physical and Chemical Properties

A summary of the key physical and chemical properties of tetramethylammonium acetate is presented below. This data is essential for understanding the conditions under which it can be safely stored and handled.

| Property | Value | Source(s) |

| Chemical Name | Tetramethylammonium acetate | [1][3][4] |

| CAS Number | 10581-12-1 | [1][3][4] |

| Molecular Formula | C₆H₁₅NO₂ / (CH₃)₄N(OCOCH₃) | [1][5] |

| Molecular Weight | 133.19 g/mol | [1][5] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | 184 °C (decomposes) | [1] |

| Density | 1.000 g/cm³ at 20°C | [1] |

| Solubility | Soluble in water; highly soluble in polar organic solvents (e.g., methanol, ethanol) | [1][2] |

| Flash Point | Not applicable | |

| Sensitivity | Hygroscopic (sensitive to moisture) | [1] |

Hazard Identification and GHS Classification

Tetramethylammonium acetate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Hazard Classification | GHS Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |

The signal word associated with these classifications is "Warning".[1][4] While one database indicates a potential for oral toxicity (Acute Tox. 3, H301), this is not consistently reported across manufacturer SDSs and should be noted as a potential but less-substantiated hazard.[5]

Experimental Protocols

While the specific studies for tetramethylammonium acetate are not detailed in the available SDSs, the GHS classifications are based on standardized testing protocols, typically following OECD (Organisation for Economic Co-operation and Development) guidelines. The general methodologies for determining the key hazards are described below.

Methodology for Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)

This test evaluates the potential of a substance to cause skin irritation using a reconstituted human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. The procedure involves a topical exposure of the RhE tissue to the test chemical, followed by an assessment of cell viability. A reduction in cell viability below a defined threshold indicates that the substance is an irritant.

Methodology for Eye Irritation Testing (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

Similar to the skin irritation test, this in vitro method uses a three-dimensional human cornea-like epithelium model. It assesses the potential of a chemical to cause serious eye damage or irritation by measuring its cytotoxic effect after a short-term exposure.

The workflow is analogous to the skin irritation test, involving tissue preparation, chemical application, incubation, and a cell viability assay (e.g., MTT) to determine the level of damage. A chemical is identified as an eye irritant if the remaining cell viability is below a specific threshold (e.g., ≤ 60%).

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical to mitigate the risks associated with this compound.

Hierarchy of Controls

The most effective way to manage risk is to follow the hierarchy of controls. This framework prioritizes control methods from most to least effective.

Personal Protective Equipment (PPE)

When handling the compound, appropriate PPE is mandatory to prevent exposure.[3]

| Protection Type | Recommendation | Source(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. | [6][7] |

| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | [6][7] |

| Skin/Body Protection | Wear protective clothing, such as a lab coat. For larger quantities, consider a chemical-resistant apron. | [3][6] |

| Respiratory Protection | Use a dust respirator (e.g., N95) or work in a well-ventilated area, such as a fume hood, to avoid inhaling dust. | [3][7] |

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid is crucial.[3]

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell or if breathing is difficult, seek medical attention. | [3][4] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. | [3][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. | [3][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. | [6] |

The logical flow for responding to an exposure event is outlined in the diagram below.

Storage and Disposal

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[8] The compound is hygroscopic, so protection from moisture is important.[1]

Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains or waterways.[6]

This compound is a valuable laboratory reagent that poses moderate hazards, primarily as a skin, eye, and respiratory irritant. A comprehensive understanding of its properties and strict adherence to safety protocols are essential for its safe use. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can effectively mitigate the risks associated with handling this compound.

References

- 1. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]

- 2. eqipped.com [eqipped.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. targetmol.com [targetmol.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Analysis of Tetramethylammonium Acetate Hydrate: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for compound identification and characterization. The document details experimental protocols and presents quantitative data in a structured format.

Spectroscopic Data Summary

The following tables summarize the characteristic spectroscopic signatures for tetramethylammonium acetate hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the presence of the tetramethylammonium cation and the acetate anion through distinct signals in both proton (¹H) and carbon-13 (¹³C) spectra. Data is typically acquired in a deuterated solvent such as Deuterium Oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data Solvent: D₂O, Reference: TMS (δ = 0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.21 | Singlet | 12H | Methyl protons of Tetramethylammonium (N(CH₃)₄⁺)[1] |

| ~1.90 | Singlet | 3H | Methyl protons of Acetate (CH₃COO⁻)[2] |

Table 2: ¹³C NMR Spectroscopic Data Solvent: D₂O, Reference: TMS (δ = 0 ppm)

| Chemical Shift (ppm) | Assignment |

| ~58.0 | Methyl carbons of Tetramethylammonium (N(C H₃)₄⁺)[3] |

| ~181.5 | Carbonyl carbon of Acetate (CH₃C OO⁻) |

| ~23.8 | Methyl carbon of Acetate (C H₃COO⁻) |

Note: Exact chemical shifts for acetate carbons can vary slightly with concentration and pH but are characteristically found in these regions[4][5].

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes for the functional groups present. The presence of water of hydration is clearly indicated by a broad O-H stretching band.

Table 3: FTIR Spectroscopic Data Sample Preparation: KBr Pellet or Nujol Mull

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3400 | Strong, Broad | O-H Stretch | Water of Hydration (H₂O) |

| 2900 - 3050 | Medium | C-H Stretch | Methyl groups (N-CH₃ and C-CH₃)[6] |

| ~1580 | Strong | C=O Asymmetric Stretch | Carboxylate (COO⁻) of Acetate |

| ~1485 | Strong | C-H Asymmetric Bend | Methyl groups (N-CH₃) |

| ~1420 | Strong | C=O Symmetric Stretch | Carboxylate (COO⁻) of Acetate[6] |

| ~950 | Medium | C-N Asymmetric Stretch | Tetramethylammonium Cation |

| ~670 | Medium | O-C=O Bend | Carboxylate (COO⁻) of Acetate |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved by vortexing.

-

Instrumentation: Utilize a standard NMR spectrometer, such as a Bruker 400 MHz or similar instrument.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Typically, 16-64 scans are sufficient.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Set the spectral width and acquisition parameters to be appropriate for the expected chemical shift ranges.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using a known reference, such as the residual solvent peak or an internal standard like TMS or DSS.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Gently grind 1-2 mg of this compound with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of an FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR)[7].

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the analysis of this compound.

Caption: Logical workflow for the spectroscopic identification of the target compound.

Caption: Experimental workflow for NMR and IR sample preparation.

References

- 1. Tetramethylammonium iodide(75-58-1) 1H NMR [m.chemicalbook.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. compoundchem.com [compoundchem.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Tetramethylammonium acetate(10581-12-1) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Tetramethylammonium Acetate Hydrate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) is a quaternary ammonium (B1175870) salt that has found utility in various chemical and biochemical applications. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and the experimental protocols for its synthesis and characterization. While direct involvement in specific signaling pathways is not prominently documented in the current scientific literature, its role as a biochemical reagent and its material properties continue to be of interest to the scientific community. This document summarizes key quantitative data in structured tables and provides detailed methodologies for relevant experiments.

Introduction

Tetramethylammonium acetate, the salt formed from the tetramethylammonium cation and the acetate anion, is a compound with applications ranging from organic synthesis to its use as a biochemical reagent. Its hydrated form, most commonly the monohydrate, is of particular interest due to its physical and chemical properties. This guide delves into the historical context of its discovery, its synthesis, and its key characteristics.

Discovery and History

The specific discovery of tetramethylammonium acetate hydrate is not well-documented in a singular, seminal publication. Its history is intrinsically linked to the broader discovery and characterization of quaternary ammonium salts in the mid-19th century.

The pioneering work of the German chemist August Wilhelm von Hofmann in the 1850s laid the foundation for our understanding of quaternary ammonium compounds. In 1851, Hofmann reported the reaction of tertiary amines with alkyl iodides to form what he termed "ammonium bases," which were, in fact, quaternary ammonium salts. This process, now known as Hofmann exhaustive methylation , was a pivotal discovery in organic chemistry.

Following Hofmann's work, the synthesis of various quaternary ammonium salts with different anions became a logical extension of his findings. The preparation of tetramethylammonium acetate would have been a straightforward acid-base reaction, neutralizing tetramethylammonium hydroxide (B78521) with acetic acid. While the exact first synthesis of the acetate salt is not clearly recorded, it is a direct descendant of Hofmann's foundational research.

The hydrated form, specifically the monohydrate, would have been identified through subsequent characterization studies, likely involving elemental analysis and observation of its hygroscopic nature.

Methodological & Application

Application Notes and Protocols: Tetramethylammonium Acetate Hydrate as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) for use in phase transfer catalysis (PTC). This document details the underlying principles, discusses its practical applications and limitations, and offers detailed experimental protocols.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[1][2] A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase (commonly an aqueous phase) into the other (an organic phase) where the reaction can proceed efficiently.[1][3] This methodology often leads to faster reactions, milder conditions, increased yields, and the avoidance of expensive or hazardous anhydrous solvents, aligning with the principles of green chemistry.[4][5]

The effectiveness of a quaternary ammonium salt as a phase transfer catalyst is largely determined by the lipophilicity of its cation.[6] The cation must be soluble enough in the organic phase to effectively shuttle the reactive anion from the aqueous phase.[6]

Mechanism of Action

The fundamental mechanism of PTC involves the catalyst forming an ion pair with the reactant anion, which is then transported into the organic phase for reaction.[1]

-

Anion Exchange: In the aqueous phase, the lipophilic cation of the catalyst (Q⁺) exchanges its counter-ion (X⁻) for the reactive anion (Y⁻) from a salt (M⁺Y⁻).

-

Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently soluble in the organic phase to migrate across the phase boundary.

-

Reaction: In the organic phase, the anion Y⁻ is poorly solvated, making it a highly reactive "naked" anion. It reacts with the organic substrate (RX) to form the product (RY).

-

Catalyst Regeneration: The newly formed anion (X⁻) pairs with the catalyst cation (Q⁺) and returns to the aqueous phase, completing the catalytic cycle.

The tetramethylammonium ((CH₃)₄N⁺) cation is the smallest tetraalkylammonium ion. This small size results in high water solubility but low solubility in most non-polar organic solvents.[6] Consequently, its ability to transfer anions into an organic phase is limited, often rendering it less effective than catalysts with longer alkyl chains like tetrabutylammonium (B224687) (TBA⁺) salts.[6][7] However, its high thermal stability may be advantageous in high-temperature reactions where other catalysts might undergo Hofmann degradation.[4][6]

References

Application Notes and Protocols: Tetramethylammonium Acetate Hydrate in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the documented and potential uses of tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) in biochemical and drug development research. While its application is not as widespread as other common biochemical reagents, it has found utility in specific analytical techniques, particularly in the field of mass spectrometry.

Application 1: Buffer System for Electrospray Ionization Mass Spectrometry (ESI-MS) of Protein-Ligand Complexes

Tetramethylammonium acetate has been employed as a buffer system in electrospray ionization mass spectrometry (ESI-MS) for the study of non-covalent protein-ligand interactions, particularly in the analysis of metallodrug-protein adducts. Its properties can be advantageous for maintaining the integrity of these complexes in the gas phase.

Quantitative Data: Typical ESI-MS Experimental Parameters

| Parameter | Value | Reference(s) |

| Analyte | Proteins (e.g., Ubiquitin, Lysozyme) and Metal Complexes | [1][2] |

| TMAA Buffer Concentration | 25 mM | [2][3] |

| pH | 7.4 - 8.0 | [1][3] |

| Protein Concentration | 10⁻⁴ M to 10⁻⁵ M | [2][3] |

| Complex to Protein Molar Ratio | 2:1 to 3:1 | [1][2] |

| Incubation Temperature | 37 °C | [2][3] |

| Incubation Time | 24 to 72 hours | [2][3] |

Experimental Protocol: Analysis of Protein-Metallodrug Interactions using ESI-MS

This protocol describes the use of tetramethylammonium acetate buffer for the analysis of the interaction between a model protein (e.g., Ubiquitin) and a metal-based compound.

Materials:

-

Tetramethylammonium acetate (TMAA) hydrate

-

High-purity water (Milli-Q or equivalent)

-

Model protein (e.g., Ubiquitin)

-

Metallodrug or compound of interest

-

pH meter

-

Microcentrifuge tubes

-

Incubator

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Preparation of 25 mM Tetramethylammonium Acetate Buffer (pH 7.4):

-

Dissolve the appropriate amount of TMAA hydrate in high-purity water to a final concentration of 25 mM.

-

Adjust the pH of the solution to 7.4 using small additions of a suitable acid (e.g., acetic acid) or base (e.g., tetramethylammonium hydroxide), while monitoring with a calibrated pH meter.

-

Filter the buffer through a 0.22 µm syringe filter to remove any particulates.

-

-

Sample Preparation:

-

Prepare a stock solution of the model protein (e.g., 1 mM Ubiquitin) in the 25 mM TMAA buffer.

-

Prepare a stock solution of the metallodrug in a compatible solvent (preferably the TMAA buffer).

-

In a microcentrifuge tube, mix the protein and metallodrug solutions to achieve the desired final concentrations and molar ratios (e.g., 10⁻⁴ M protein and 3:1 complex to protein ratio).

-

Bring the final volume to the desired amount with the 25 mM TMAA buffer.

-

Prepare a control sample containing only the protein in the TMAA buffer.

-

-

Incubation:

-

Incubate the reaction mixtures and the control sample at 37 °C for the desired time (e.g., 24 hours) to allow for complex formation.[2]

-

-

ESI-MS Analysis:

-

Set up the ESI-MS instrument with parameters optimized for non-covalent complex analysis.

-

Introduce the incubated samples directly into the mass spectrometer via infusion.

-

Acquire the mass spectra over a suitable m/z range to detect the native protein and any protein-ligand adducts.

-

Analyze the resulting spectra to identify peaks corresponding to the free protein and the protein-metallodrug complex, and to determine the stoichiometry of the interaction.

-

Experimental Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS analysis of protein-ligand interactions.

Application 2: Potential Use as a Protein Denaturant for Glycosylation Analysis

A patent application suggests that quaternary ammonium (B1175870) salts, including tetramethylammonium acetate, can be used as detergents to denature proteins.[4] This property can be exploited in proteomics workflows, for example, to improve the efficiency of enzymatic deglycosylation prior to mass spectrometry analysis.

Conceptual Protocol: Protein Denaturation for Enhanced Deglycosylation

This conceptual protocol is based on the general principles outlined in the patent literature and has not been validated through specific research articles.[4] It is intended as a starting point for methods development.

Materials:

-

Tetramethylammonium acetate (TMAA)

-

Buffer suitable for the deglycosylating enzyme (e.g., PNGase F)

-

Glycoprotein (B1211001) of interest

-

Deglycosylating enzyme (e.g., PNGase F)

-

Heating block or water bath

-

Microcentrifuge tubes

Procedure:

-

Protein Solubilization and Denaturation:

-

Dissolve the glycoprotein sample in an aqueous solution containing TMAA at a concentration range of 10 mM to 150 mM.[4] A starting concentration of 50 mM is recommended.[4]

-

The pH of the solution should be maintained between 6.0 and 9.5.[4]

-

Heat the solution at a temperature between 90°C and 100°C for approximately 3 to 10 minutes to facilitate denaturation.[4]

-

-

Cooling and Enzyme Addition:

-

Cool the denatured protein solution to a temperature compatible with the deglycosylating enzyme (e.g., around 37°C for PNGase F).

-

Add the deglycosylating enzyme according to the manufacturer's instructions.

-

-

Enzymatic Deglycosylation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for the recommended duration to allow for the release of glycans.

-

-

Downstream Analysis:

-

The resulting deglycosylated protein and released glycans can then be further processed for analysis by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Logical Relationship for Protein Denaturation

Caption: Logical flow for TMAA-assisted protein denaturation.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as guidelines and may require optimization for specific applications. Users should consult relevant safety data sheets (SDS) before handling any chemical reagents.

References

- 1. Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US20190169230A1 - Use of Quaternary and Tertiary Ammonium Cations to Denature Proteins - Google Patents [patents.google.com]

Application Notes and Protocols: Tetramethylammonium Acetate Hydrate as a Supporting Electrolyte in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) as a supporting electrolyte in various electrochemical techniques. This document includes its physicochemical properties, preparation of electrolyte solutions, and detailed protocols for its application in cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

Introduction

Tetramethylammonium acetate (TMAA) is a quaternary ammonium (B1175870) salt that can be used as a supporting electrolyte in non-aqueous electrochemistry. Supporting electrolytes are crucial components of electrochemical systems; they are electrochemically inert within the potential window of interest and serve to increase the conductivity of the solution and minimize the iR drop (uncompensated resistance).[1][2] TMAA, being a salt of a strong base (tetramethylammonium hydroxide) and a weak acid (acetic acid), provides a source of ions that can be suitable for various electrochemical studies. The hydrate form indicates the presence of associated water molecules in the solid salt, which should be considered when preparing solutions, especially in anhydrous non-aqueous solvents.

Physicochemical Properties

A summary of the key physical and chemical properties of tetramethylammonium acetate is provided in Table 1.

Table 1: Physicochemical Properties of Tetramethylammonium Acetate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂ | [3] |

| Molecular Weight | 133.19 g/mol | [3] |

| Appearance | White solid | [4] |

| Solubility | Soluble in polar solvents such as water, ethanol, and methanol. May also be soluble in DMSO and DMF. | [5] |

| Hazards | Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. | [3] |

Quantitative Data

Specific quantitative data for tetramethylammonium acetate hydrate as a supporting electrolyte is not extensively available in the literature. The following table provides a summary of related data for similar compounds to serve as a reference. Researchers should determine the precise values for their specific experimental conditions.

Table 2: Electrochemical Properties of Related Ammonium Acetate Electrolytes

| Electrolyte System | Parameter | Value | Reference |

| Plasticised carboxymethyl cellulose (B213188) with ammonium acetate | Ionic Conductivity | 1.81 × 10⁻⁵ Scm⁻¹ | [6] |

| Tetrabutylammonium acetate (2 mM) in acetonitrile (B52724) with 0.2 M Bu₄NPF₆ | Anodic Peak Potential | 1.239 V vs. SCE | [1] |

Experimental Protocols

4.1. Preparation of a 0.1 M this compound Solution in Acetonitrile

This protocol describes the preparation of a 0.1 M solution of this compound in acetonitrile, a common solvent for non-aqueous electrochemistry.

Materials:

-

This compound (purity ≥ 95%)

-

Anhydrous acetonitrile (ACN)

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Weighing balance

-

Spatula

Procedure:

-

Calculate the required mass: To prepare a 0.1 M solution, calculate the mass of this compound needed. Note that the molecular weight of the hydrate will be higher than the anhydrous form (133.19 g/mol ). If the exact degree of hydration is unknown, it is advisable to determine it or use the anhydrous form for precise concentrations. For this example, assuming the monohydrate (MW = 151.21 g/mol ), for 100 mL of a 0.1 M solution, you would need: 0.1 mol/L * 0.1 L * 151.21 g/mol = 1.5121 g.

-

Weigh the salt: Accurately weigh the calculated amount of this compound.

-

Dissolve the salt: Add the weighed salt to a volumetric flask. Add a portion of the anhydrous acetonitrile and swirl to dissolve the salt. A magnetic stirrer can be used to aid dissolution.[7]

-

Bring to volume: Once the salt is completely dissolved, add anhydrous acetonitrile to the calibration mark of the volumetric flask.

-

Homogenize: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the electrolyte solution in a tightly sealed container, preferably in a desiccator or glovebox to prevent moisture absorption.

4.2. Protocol for Cyclic Voltammetry (CV)

This protocol outlines the steps for performing a cyclic voltammetry experiment using a prepared this compound solution as the supporting electrolyte.

Experimental Setup:

-

Potentiostat: An instrument for controlling the three-electrode system.

-

Electrochemical Cell: A glass cell to hold the electrolyte solution and electrodes.

-

Working Electrode (WE): The electrode at which the electrochemical reaction of interest occurs (e.g., glassy carbon, platinum, gold).

-

Reference Electrode (RE): An electrode with a stable and well-known potential (e.g., Ag/AgCl, Ag/Ag⁺).

-

Counter Electrode (CE): An electrode that completes the electrical circuit (e.g., platinum wire).

-

Analyte: The electroactive species to be studied.

-

Supporting Electrolyte Solution: 0.1 M this compound in a suitable solvent (e.g., acetonitrile).

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, then rinse and sonicate in the solvent to be used.

-

Cell Assembly: Assemble the electrochemical cell with the working, reference, and counter electrodes.

-

Deoxygenation: Add the electrolyte solution to the cell and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Blank Run (Optional but Recommended): Run a cyclic voltammogram of the supporting electrolyte solution without the analyte to determine the electrochemical window. This involves scanning the potential from a negative to a positive limit and back to observe the potentials at which the electrolyte or solvent begins to oxidize or reduce.[8]

-

Analyte Addition: Add the analyte to the cell to the desired concentration (typically in the mM range).

-

CV Measurement: Perform the cyclic voltammetry scan. Set the appropriate potential range (based on the blank run and the expected redox potentials of the analyte), scan rate, and number of cycles.

-

Data Analysis: Analyze the resulting voltammogram to determine peak potentials, peak currents, and other electrochemical parameters.

4.3. Protocol for Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the interfacial properties of electrochemical systems.

Experimental Setup:

-

Same as for Cyclic Voltammetry, but the potentiostat must have an EIS module.

Procedure:

-

System Preparation: Prepare the electrochemical cell and solution as described for cyclic voltammetry (including deoxygenation).

-

Set DC Potential: Set the DC potential at which the impedance will be measured. This is often a potential where a specific electrochemical process is occurring, as determined by a prior CV experiment.

-

Set AC Parameters: Set the amplitude of the AC voltage perturbation (typically a small value like 5-10 mV) and the frequency range to be scanned.

-

EIS Measurement: Run the EIS experiment. The instrument will apply the AC signal at different frequencies and measure the impedance response.

-

Data Analysis: The data is typically presented as Nyquist and Bode plots. This data can be fitted to an equivalent circuit model to extract information about the system's resistance, capacitance, and other properties.

Diagrams

The following diagrams illustrate the general workflows for the described experimental protocols.

Caption: Workflow for Preparing the Supporting Electrolyte Solution.